Rhodium(II) 2,2,2-triphenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

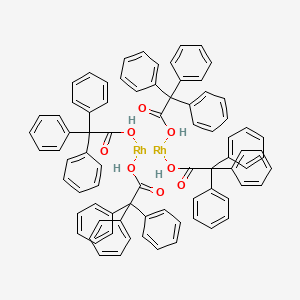

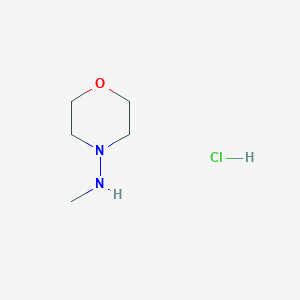

Rhodium(II) 2,2,2-triphenylacetate is a compound with the CAS Number: 68803-79-2 . It has a molecular weight of 677.58 and its IUPAC name is rhodium (II) 2,2,2-triphenylacetate .

Chemical Reactions Analysis

Rhodium(II) 2,2,2-triphenylacetate has been used in the insertion reaction of aryldiazoacetates with ortho-isopropyl or ortho-ethyl groups . This reaction proceeded site-selectively to afford 2-unsubstituted indane-1-carboxylates in 75%–96% yields .Physical And Chemical Properties Analysis

Rhodium(II) 2,2,2-triphenylacetate is a solid . It should be stored sealed in a dry place at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Rhodium(II) triphenylacetate has been found to be highly selective in catalyzing the decomposition of α-diazocarbonyl compounds. This catalysis results in an efficient entry to variously substituted indan-2-ones, indicating its utility in organic synthesis (Hashimoto, Watanabe, & Ikegami, 1992).

Intramolecular C-H Insertion Reactions

This compound has shown exceptional selectivity for C-H insertion into methylene over methine in catalytic decompositions of α-diazo β-keto esters. It provides a method for constructing bicyclic compounds, which is significant in synthetic chemistry (Hashimoto, Watanabe, & Ikegami, 1992).

Polymerization of Phenylacetylenes

A tetracoordinate rhodium complex involving triphenylacetate has been effective in the polymerization of phenylacetylenes, crucial for producing well-controlled polyenes. This application demonstrates the compound's relevance in the field of polymer chemistry (Kishimoto et al., 1999).

Alkene Epoxidation

The combination of dirhodium(II) complex with iodine(III) oxidants, including triphenylacetate, promotes the epoxidation of alkenes. This process is applicable to various alkenes and has implications in organic synthesis and industrial chemistry (Nasrallah et al., 2018).

Ultraviolet Plasmonics

Rhodium nanoparticles, including compounds with triphenylacetate, have been used in ultraviolet plasmonics. They have shown potential in enhancing ultraviolet photocatalysis and Raman spectroscopy (Watson et al., 2015).

Homogeneous Hydrogenation Catalysts

Rhodium(II) carboxylates like triphenylacetate have been used as catalysts for the hydrogenation of unsaturated substances. This has implications in industrial processes involving the hydrogenation of various organic compounds (Legzdins et al., 1970).

Safety And Hazards

Eigenschaften

IUPAC Name |

rhodium(2+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGCTLAWFCYESK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30O4Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium(II) 2,2,2-triphenylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2462624.png)

![N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462629.png)